Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go6976 is a potent, cell-permeable, and selective inhibitor of a range of protein kinases. Initially identified as a member of the indolocarbazole family of compounds, it has become a valuable tool in cell biology and drug discovery for dissecting signaling pathways and for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the target proteins of Go6976, presenting quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the signaling pathways it modulates.
Core Target Profile: Protein Kinase C (PKC)
Go6976 is most renowned for its selective inhibition of the conventional Protein Kinase C (PKC) isoforms. It exhibits high potency against the Ca²⁺-dependent isoforms, PKCα and PKCβ1, while showing significantly less activity against Ca²⁺-independent novel (δ, ε, θ, η) and atypical (ζ, ι/λ) PKC isoforms.[1][2] This selectivity makes it a powerful tool for distinguishing the roles of conventional PKCs from other family members in various cellular processes.
The mechanism of inhibition is ATP-competitive, meaning Go6976 binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[2]
Quantitative Analysis of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Go6976 against a panel of protein kinases. The half-maximal inhibitory concentration (IC₅₀) values are provided, indicating the concentration of Go6976 required to reduce the activity of a given kinase by 50%.
| Target Protein Family | Target Protein | IC₅₀ (nM) | Species/Assay Condition |
| Protein Kinase C (PKC) | PKC (total from rat brain) | 7.9 | Rat Brain |
| PKCα | 2.3 | Recombinant |
| PKCβ1 | 6.2 | Recombinant |
| PKCδ | > 3000 | Recombinant |
| PKCε | > 3000 | Recombinant |
| PKCζ | > 3000 | Recombinant |
| Janus Kinase (JAK) | JAK2 | 2.3 - 130 | Cell-free/Recombinant |
| JAK3 | 370 | Recombinant |
| Fms-like Tyrosine Kinase 3 (Flt3) | Flt3 | Potent inhibitor | Cell-based |
| Tropomyosin Receptor Kinase (Trk) | TrkA | 5 | Recombinant |
| TrkB | 30 | Recombinant |
Off-Target Activities and Considerations
While Go6976 is a selective inhibitor, it is crucial to acknowledge its off-target effects, particularly at higher concentrations. As indicated in the table, Go6976 also potently inhibits JAK2 and Flt3, which are key mediators in cytokine and growth factor signaling.[1][3][4] This multi-target profile should be carefully considered when interpreting experimental results. For instance, effects observed in cells treated with Go6976 could be attributable to the inhibition of JAK/STAT signaling in addition to or instead of PKC inhibition.
Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a typical biochemical assay to determine the IC₅₀ value of Go6976 against a specific kinase. This method is based on measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
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Purified recombinant kinase
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Specific peptide or protein substrate for the kinase
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Go6976 stock solution (in DMSO)
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
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[γ-³²P]ATP
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ATP solution
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Phosphoric acid (to stop the reaction)
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P81 phosphocellulose paper or similar filter membrane
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Scintillation counter and scintillation fluid
Procedure:
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Prepare Serial Dilutions of Go6976: Prepare a series of dilutions of Go6976 in kinase reaction buffer. The final concentrations should span a range that is expected to encompass the IC₅₀ value.
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Set up the Kinase Reaction: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.
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Add Go6976: Add the diluted Go6976 or DMSO (for the control) to the reaction mixture.
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Initiate the Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration is typically kept at or near the Km value for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.
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Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
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Stop the Reaction: Terminate the reaction by adding a solution of phosphoric acid.
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Spotting and Washing: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Quantification: Place the washed filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Go6976 concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Modulation
Go6976 has been instrumental in elucidating the roles of its target kinases in various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by Go6976.
Protein Kinase C (PKC) Signaling Pathway
// Nodes
GPCR [label="GPCR / RTK", fillcolor="#F1F3F4", fontcolor="#202124"];
PLC [label="PLC", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"];
DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"];
IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"];
Ca [label="Ca²⁺", fillcolor="#FBBC05", fontcolor="#202124"];
PKC_alpha_beta [label="PKCα / PKCβ", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Downstream [label="Downstream\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"];
Go6976 [label="Go6976", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
GPCR -> PLC;
PLC -> PIP2 [dir=none];
PIP2 -> DAG [label="hydrolysis"];
PIP2 -> IP3 [label="hydrolysis"];
IP3 -> Ca [label="release"];
DAG -> PKC_alpha_beta [label="activation"];
Ca -> PKC_alpha_beta [label="activation"];
PKC_alpha_beta -> Downstream [label="phosphorylation"];
Go6976 -> PKC_alpha_beta [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];
}
platz
Caption: Go6976 inhibits conventional PKC isoforms (α and β).
JAK/STAT Signaling Pathway
// Nodes
Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"];
Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"];
JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"];
STAT_dimer [label="STAT Dimer\n(pSTAT)", fillcolor="#FBBC05", fontcolor="#202124"];
Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Gene [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"];
Go6976 [label="Go6976", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Cytokine -> Receptor;
Receptor -> JAK2 [label="activation"];
JAK2 -> STAT [label="phosphorylation"];
STAT -> STAT_dimer [label="dimerization"];
STAT_dimer -> Nucleus;
Nucleus -> Gene;
Go6976 -> JAK2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];
}
platz
Caption: Go6976 directly inhibits JAK2 kinase activity.
MAPK/ERK Signaling Pathway (PKC-dependent activation)
// Nodes
GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"];
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
PKC_alpha_beta [label="PKCα / PKCβ", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"];
Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"];
MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"];
ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];
Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#F1F3F4", fontcolor="#202124"];
Go6976 [label="Go6976", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
GrowthFactor -> RTK;
RTK -> PKC_alpha_beta [label="activation via PLC"];
PKC_alpha_beta -> Raf [label="activation"];
Ras -> Raf [label="activation"];
RTK -> Ras [label="activation"];
Raf -> MEK [label="phosphorylation"];
MEK -> ERK [label="phosphorylation"];
ERK -> Transcription;
Go6976 -> PKC_alpha_beta [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];
}
platz
Caption: Go6976 can block PKC-mediated activation of the MAPK/ERK pathway.
Conclusion
Go6976 is a versatile and potent kinase inhibitor with a well-defined selectivity profile for conventional PKC isoforms. Its utility as a research tool is underscored by the wealth of data on its inhibitory constants and its characterized effects on major signaling pathways. However, researchers must remain cognizant of its off-target activities, particularly against JAK2 and Flt3, to ensure accurate interpretation of experimental outcomes. This guide provides a foundational understanding of Go6976's target proteins and its application in studying cellular signaling, serving as a valuable resource for the scientific community.
References